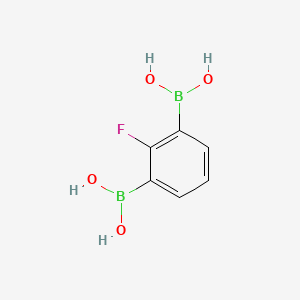

2-Fluorophenyl-1,3-diboronic acid

Description

BenchChem offers high-quality 2-Fluorophenyl-1,3-diboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorophenyl-1,3-diboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-borono-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7B2FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,10-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVHMMKXCCYYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)B(O)O)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7B2FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluorophenyl-1,3-diboronic Acid: A Versatile Building Block for Advanced Synthesis

Introduction: The Strategic Advantage of Fluorinated Diboronic Acids in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone for innovation. 2-Fluorophenyl-1,3-diboronic acid, a bifunctional organoboron compound, stands at the intersection of these two influential chemical motifs. Its unique structural arrangement—a fluorine atom and two boronic acid groups on a phenyl ring—offers a powerful tool for chemists to construct complex molecular architectures with precision and control.

The presence of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, improved cell membrane permeability, and increased binding affinity to biological targets. Simultaneously, the two boronic acid moieties serve as versatile handles for sequential or double cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] This dual functionality makes 2-Fluorophenyl-1,3-diboronic acid a highly valuable building block for creating novel polymers, intricate drug candidates, and advanced functional materials.

This guide provides an in-depth technical overview of 2-Fluorophenyl-1,3-diboronic acid, including its chemical identifiers, a detailed experimental protocol for its application in a double Suzuki-Miyaura cross-coupling reaction, and insights into its significance for researchers, scientists, and drug development professionals.

Core Chemical Identifiers and Properties

A clear understanding of a compound's fundamental properties is paramount for its effective use in research and development. The key chemical identifiers for 2-Fluorophenyl-1,3-diboronic acid are summarized in the table below.

| Identifier | Value |

| CAS Number | 2377610-01-8 |

| Synonym | (2-Fluoro-1,3-phenylene)diboronic acid |

| Molecular Formula | C₆H₇B₂FO₄ |

| Molecular Weight | 183.74 g/mol |

| InChI Code | 1S/C6H7B2FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,10-13H |

| InChI Key | AIVHMMKXCCYYTA-UHFFFAOYSA-N |

| Purity | Typically ≥98% |

| Storage Temperature | 2-8°C |

The Power of Two: Applications in Synthesis

The primary utility of 2-Fluorophenyl-1,3-diboronic acid lies in its capacity to act as a bifunctional linker in palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecules that would be challenging to synthesize through other methods.

Double Suzuki-Miyaura Cross-Coupling: A Gateway to Complex Architectures

The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds.[3] The presence of two boronic acid groups on the 2-fluorophenyl core allows for a double coupling reaction, enabling the synthesis of complex, multi-substituted aromatic compounds. This is particularly valuable in drug discovery for building libraries of compounds for structure-activity relationship (SAR) studies and in materials science for creating conjugated polymers with tailored electronic properties.

The fluorine substituent plays a crucial role by modulating the electronic properties of the phenyl ring, which can influence the reactivity of the boronic acid groups and the properties of the final product.

Experimental Protocol: Representative Double Suzuki-Miyaura Cross-Coupling

The following is a detailed, representative protocol for a double Suzuki-Miyaura cross-coupling reaction using 2-Fluorophenyl-1,3-diboronic acid. This protocol is based on established methodologies for similar reactions and is designed to be a self-validating system for researchers.[4][5][6]

Reaction: Synthesis of a 2-Fluoro-1,3-diarylbenzene derivative.

Materials:

-

2-Fluorophenyl-1,3-diboronic acid (1.0 equiv.)

-

Aryl halide (e.g., 4-bromotoluene) (2.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-4 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (4.0 equiv.)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Fluorophenyl-1,3-diboronic acid (1.0 equiv.), the aryl halide (2.2 equiv.), and the base (4.0 equiv.).

-

Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-4 mol%). Then, add the degassed solvent mixture via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 2-fluoro-1,3-diarylbenzene derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[3] Maintaining an inert atmosphere is crucial for the catalytic cycle to proceed efficiently.

-

Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[7]

-

Degassed Solvent: Removing dissolved oxygen from the solvent prevents the oxidation of the palladium catalyst and potential side reactions.

Mechanistic Workflow of the Double Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the key steps in the catalytic cycle for the double Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycles of a double Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific safety data sheet (SDS) for 2-Fluorophenyl-1,3-diboronic acid is not widely available, the safety precautions can be inferred from data on similar fluorinated phenylboronic acids.[8][9]

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.

Conclusion

2-Fluorophenyl-1,3-diboronic acid is a powerful and versatile building block for advanced organic synthesis. Its unique combination of a fluorine substituent and two boronic acid functionalities provides chemists with a strategic tool for the efficient construction of complex molecular architectures. The ability to perform double Suzuki-Miyaura cross-coupling reactions opens up a wide range of possibilities in drug discovery, enabling the rapid generation of diverse compound libraries, and in materials science for the synthesis of novel polymers with tailored properties. By understanding its chemical properties, employing robust experimental protocols, and adhering to strict safety guidelines, researchers can fully harness the potential of this valuable reagent to drive innovation in their respective fields.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Organic Syntheses. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. youtube.com [youtube.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

The Strategic Role of Fluorination in the Molecular Architecture and Supramolecular Assembly of Diboronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical properties.[1][2] Concurrently, diboronic acids have emerged as highly versatile building blocks in supramolecular chemistry, prized for their ability to form predictable and robust hydrogen-bonded networks.[3][4] This guide explores the convergence of these two fields, providing an in-depth analysis of the molecular structure and crystal packing of fluorinated diboronic acids. We will dissect how the unique electronic properties of fluorine influence both intramolecular conformation and the subtle, yet powerful, non-covalent interactions that govern three-dimensional crystal architecture. By understanding this interplay, researchers can harness fluorine substitution as a precise tool for crystal engineering, enabling the rational design of next-generation pharmaceuticals and functional materials with tailored solid-state properties.

Introduction: The Convergence of Boron and Fluorine in Crystal Engineering

The design of functional solid-state materials, from active pharmaceutical ingredients (APIs) to organic electronics, is fundamentally a challenge in molecular organization. The ability to control how molecules arrange themselves in a crystal lattice is the central goal of crystal engineering.[5] In this pursuit, chemists rely on "synthons"—reliable and directional intermolecular interactions that guide supramolecular assembly.

Boronic acids, characterized by the R-B(OH)₂ functional group, are exemplary supramolecular building blocks.[3] Their hydroxyl groups are excellent hydrogen bond donors and acceptors, capable of forming robust and predictable patterns, such as dimers and extended two-dimensional sheets.[4][6][7] This reliability makes them ideal candidates for constructing complex, ordered architectures.[4]

Parallel to the development of supramolecular chemistry, the use of fluorine in drug discovery has grown exponentially; today, over half of new small-molecule drugs contain fluorine.[8][9] Fluorine is not merely a bioisostere for hydrogen; its high electronegativity, small size, and the strength of the C-F bond can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][9] Critically, from a crystal engineering perspective, fluorine participates in a suite of non-covalent interactions, including C-H···F hydrogen bonds, C-F···π, and even controversial C-F···F contacts, which can steer molecular packing in the solid state.[10][11][12]

This guide delves into the synergistic effect of combining these two powerful chemical motifs. By introducing fluorine onto a diboronic acid scaffold, we gain a dual-control system: the strong, primary hydrogen-bonding of the boronic acid groups to form a foundational architecture, and the weaker, secondary fluorine-mediated interactions to fine-tune and stabilize the resulting three-dimensional structure.

The Fluorine Effect: Modulating Intramolecular Geometry

The introduction of fluorine atoms causes significant changes in the electronic distribution of a molecule, which in turn alters its intrinsic conformational preferences.[10] Compared to non-fluorinated analogues, fluorinated diboronic acids exhibit modified bond lengths, angles, and torsional angles. The strong electron-withdrawing nature of fluorine can influence the acidity of the boronic acid groups, with pKa values for fluorinated phenylboronic acids ranging from 6.17 to 8.77.[13]

These intramolecular changes are the direct result of fluorine's unique electronic and steric properties. Understanding these subtle shifts is the first step in predicting the larger supramolecular consequences.

Directing Supramolecular Assembly: The Interplay of Non-Covalent Interactions

The final crystal structure is a delicate balance of multiple competing non-covalent interactions. In fluorinated diboronic acids, a clear hierarchy of these forces emerges, providing a logical framework for predicting and designing crystal packing.

The Robust Boronic Acid Synthon: O-H···O Hydrogen Bonding

The most dominant interaction in the crystal packing of diboronic acids is the hydrogen bonding between the boronic acid hydroxyl groups. Molecules typically assemble into primary dimeric motifs through pairs of O-H···O hydrogen bonds. These dimers then link to others, often forming extended one-dimensional chains or two-dimensional sheets.[4][14] This robust hydrogen-bonding network forms the primary structural framework of the crystal.

Fluorine's Subtle Influence: C-H···F and C-F···π Interactions

Once the primary hydrogen-bonded sheets are formed, weaker interactions mediated by fluorine atoms dictate how these sheets stack and interlock. The C-H···F interaction, though debated, is now recognized as a significant contributor to the stability of crystal lattices, particularly when stronger interactions are absent.[10][12][15] The stability of these interactions can be influenced by the hybridization of the carbon atoms involved, with C(sp²)-H···F-C(sp²) motifs being notably stable.[15][16] Additionally, interactions between the electron-rich C-F bond and aromatic π systems (C-F···π) can further guide the assembly process.[12]

The Consequential: F···F and Halogen Bonding

Contacts between fluorine atoms (F···F) have historically been considered purely repulsive. However, a growing body of evidence from crystallographic databases and theoretical studies suggests that such interactions can be neutral or even slightly attractive, contributing to the overall lattice energy.[17][18][19] These interactions, along with halogen bonds involving fluorine and other atoms (e.g., C-F···O/N), act as weak but numerous "velcro-like" contacts that stabilize the final three-dimensional packing arrangement.

Hierarchical Assembly: From Dimers to 3D Networks

The assembly of a fluorinated diboronic acid crystal can be visualized as a hierarchical process. This stepwise formation, from the strongest to the weakest interactions, provides a powerful model for rational crystal design.

Caption: Hierarchical assembly of a fluorinated diboronic acid crystal.

Experimental Design & Characterization

To reliably determine the molecular structure and crystal packing, a systematic experimental approach is required. The protocols described here represent a self-validating system, ensuring accuracy and reproducibility.

Synthesis of Fluorinated Diboronic Acids

The synthesis of these target molecules often involves a multi-step process. A common and effective strategy is ipso fluoro-deboronation, where an existing aryl boronic acid derivative is converted to an aryl fluoride.

Generalized Protocol for ipso-Fluoro-deboronation:

-

Substrate Selection: Begin with a suitable aryl boronic acid or trifluoroborate salt precursor. Trifluoroborate salts often show enhanced stability and reactivity.[20]

-

Solvent and Reagent: Dissolve the boronic acid derivative in an appropriate solvent, such as acetonitrile (MeCN).

-

Fluorinating Agent: Add an electrophilic fluorinating agent, such as Selectfluor™, portion-wise to the reaction mixture at room temperature.[20]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product using column chromatography to yield the desired fluorinated boronic acid.

Single-Crystal X-ray Diffraction: The Definitive Protocol

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystal.

Caption: Standard experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Growth: Grow suitable single crystals of the fluorinated diboronic acid. Slow evaporation of a saturated solution is a common and effective method. The ideal crystal should be clear, well-formed, and typically 0.1-0.3 mm in each dimension.

-

Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a cryoloop using a cryoprotectant oil.

-

Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. The sample is flash-cooled to 100 K to minimize thermal motion and radiation damage. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary molecular model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final refined structure is validated using metrics such as R-factors (R1, wR2) and goodness-of-fit (GooF). The final structural information is saved in a standard Crystallographic Information File (CIF).

Data Presentation: Comparative Analysis

To illustrate the impact of fluorination, the following table presents hypothetical but representative data for a non-fluorinated and a fluorinated analogue, highlighting key intermolecular contacts.

| Parameter / Interaction | 1,4-Benzenediboronic Acid | 2,5-Difluoro-1,4-benzenediboronic Acid | Rationale for Change |

| Unit Cell Volume (ų) | ~650 | ~680 | Fluorine substitution increases molecular volume. |

| Density (g/cm³) | ~1.45 | ~1.65 | Increased mass of fluorine atoms. |

| O-H···O Distance (Å) | 2.70 - 2.80 | 2.72 - 2.82 | Largely unaffected; a robust synthon. |

| Shortest C-H···F Contact (Å) | N/A | 2.45 | Introduction of a new, structure-directing interaction.[10] |

| Shortest F···F Contact (Å) | N/A | 2.95 | Potential stabilizing contact.[18] |

| Inter-sheet Distance (Å) | 3.50 | 3.40 | Fluorination can promote closer packing via weak interactions. |

Implications for Rational Design in Drug Development

The solid-state structure of an API profoundly impacts its critical properties, including solubility, dissolution rate, and stability—all of which are determinants of bioavailability.[1]

-

Polymorph Control: By understanding and controlling the intermolecular interactions through fluorination, it is possible to target specific polymorphic forms with desired therapeutic properties. Different packing arrangements can expose different functional groups, altering the API's interaction with solvents.

-

Solubility Modulation: The introduction of C-H···F or other fluorine-mediated hydrogen bonds can alter the crystal lattice energy. A lower, less stable lattice energy can sometimes lead to increased solubility and faster dissolution, which is often desirable for poorly soluble drug candidates.

-

Enhanced Stability: The strong C-F bond can block sites of metabolic attack, improving the pharmacokinetic profile of a drug.[9] In the solid state, the dense packing often promoted by fluorine interactions can enhance the physical stability of the API, leading to a longer shelf life.

Conclusion and Future Outlook

Fluorinated diboronic acids represent a fascinating class of molecules where the robust, structure-directing power of boronic acid hydrogen bonding is modulated by the subtle but definitive influence of fluorine-mediated interactions. This dual-control system offers a sophisticated platform for advanced crystal engineering. By carefully selecting the position and number of fluorine substituents, researchers can fine-tune crystal packing to achieve desired solid-state properties. Future work in this area will likely focus on co-crystallization of fluorinated diboronic acids with other APIs to create novel multi-component solids and the application of computational methods to more accurately predict the packing motifs governed by these weak, yet consequential, intermolecular forces.

References

- Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(7), 2351-2367.

- Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm.

- Ren, J., et al. (2018). Noncovalent Interactions of Fluorine with Amide and CH2 Groups in N-Phenyl γ-Lactams. The Journal of Organic Chemistry.

- MolecularCloud. (2025).

- Gao, C., et al. (2023). Fluorine in Crystal Engineering ? ?The Little Atom That Could?.

- Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. RSC Publishing.

- Chopra, D., et al. (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines.

- Varadwaj, A., et al. (2019). Understanding of Noncovalent Interactions Involving Organic Fluorine.

- Das, P., et al. (2025). Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments. CrystEngComm.

- Bauzá, A., et al. (2019). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. MDPI.

- Das, P., et al. (2025). Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments. CrystEngComm.

- Kittelmann, M., et al. (2010). Supramolecular Assemblies of 1,4-Benzene Diboronic Acid on KCl(001).

- Author. (Year). Fluorine in drug discovery: Role, design and case studies. Source.

- Vedejs, E., & Chapman, R. W. (2009). Fluorination of Boronic Acids Mediated by Silver(I) Triflate.

- Wilson, I. L., et al. (2003). The solid-state structure of diboronic acid, B2(OH)4. R Discovery.

- Pedireddi, V. R. (n.d.). New avenues in co-crystal studies: boronic acids in supramolecular chemistry. IUCr Journals.

- Soor, H. S., et al. (2021). Synthesis of Fluorinated Aminoalkylboronic Acids from Amphoteric α-Boryl Aldehydes.

- Author. (Year).

- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry.

- Wilson, I. L., et al. (2025). The solid-state structure of diboronic acid, B2(OH)4.

- Apollo Scientific. (2026).

- Wuest, J. D. (2025). Engineering crystals built from molecules containing boron.

- Author. (2026). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.

- Le, P., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI.

- Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. Semantic Scholar.

- Kumar, A., & Mittal, S. (Year). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Source.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. RSC - Page load error [pubs.rsc.org]

- 11. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00838G [pubs.rsc.org]

- 16. Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. etheses.dur.ac.uk [etheses.dur.ac.uk]

A Technical Guide to the Solubility of 2-Fluorophenyl-1,3-diboronic Acid in Aqueous vs. Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluorophenyl-1,3-diboronic acid, a key building block in contemporary organic synthesis and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on the known properties of analogous compounds, including phenylboronic acid and its fluorinated derivatives. We delve into the fundamental physicochemical principles governing the solubility of this compound, with a particular focus on the influence of the ortho-fluoro substituent and the two boronic acid moieties. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize 2-Fluorophenyl-1,3-diboronic acid in their work. A detailed, field-proven experimental protocol for determining solubility via the shake-flask method is provided, complete with analytical considerations and safety protocols.

Introduction: The Emerging Importance of 2-Fluorophenyl-1,3-diboronic Acid

Phenylboronic acids are a cornerstone of modern synthetic chemistry, most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of multiple functional groups and substituents onto the phenyl ring allows for the creation of complex and tailored molecules. 2-Fluorophenyl-1,3-diboronic acid is a bifunctional reagent of growing interest, offering two points of reactivity for the construction of polymers, macrocycles, and other intricate architectures. The presence of a fluorine atom at the ortho position further modulates the electronic properties and reactivity of the boronic acid groups.[2]

A fundamental yet often overlooked parameter in the application of such reagents is their solubility. The choice of solvent can dictate reaction kinetics, yield, and purification strategies. This guide aims to provide a deep understanding of the factors influencing the solubility of 2-Fluorophenyl-1,3-diboronic acid in both aqueous and organic media, thereby enabling more efficient and robust experimental design.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For 2-Fluorophenyl-1,3-diboronic acid, several structural features are key to understanding its solubility profile:

-

The Boronic Acid Groups: The two -B(OH)₂ groups are polar and capable of acting as both hydrogen bond donors and acceptors. This confers a degree of polarity to the molecule.

-

The Phenyl Ring: The aromatic ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Ortho-Fluoro Substituent: Fluorine is a highly electronegative atom, and its presence as an ortho-substituent has a significant electron-withdrawing inductive effect.[2] This increases the Lewis acidity of the adjacent boronic acid group.[2] This enhanced acidity can influence interactions with Lewis basic solvents. Furthermore, the potential for intramolecular hydrogen bonding between the fluorine and a hydroxyl proton of the boronic acid group (B-O-H···F) can affect intermolecular interactions.[2]

Aqueous Solubility

Generally, phenylboronic acids exhibit low solubility in water.[3] For instance, the solubility of unsubstituted phenylboronic acid is approximately 2 g/100 cm³ at 20°C.[3] The introduction of substituents can either increase or decrease this value. While the two polar boronic acid groups on 2-Fluorophenyl-1,3-diboronic acid might be expected to enhance water solubility compared to a monoboronic acid, the overall molecule remains dominated by the hydrophobic phenyl ring.

Furthermore, the introduction of electron-withdrawing groups such as -CF₃ has been shown to decrease water solubility in comparison to unsubstituted phenylboronic acid.[3] By analogy, the electron-withdrawing fluorine atom in the target molecule is unlikely to lead to high aqueous solubility.

At varying pH, the solubility of boronic acids can change. As Lewis acids, they can accept a hydroxide ion to form a more soluble anionic boronate species.[4] However, the pKa of phenylboronic acids is typically in the range of 8-9, meaning that significant increases in solubility would only be observed in basic aqueous solutions.[4]

Organic Solvent Solubility

Based on the principle of "like dissolves like," 2-Fluorophenyl-1,3-diboronic acid is expected to be most soluble in polar aprotic solvents that can effectively solvate the boronic acid groups. Phenylboronic acid itself is known to be soluble in most polar organic solvents, with high solubility in ethers and ketones, and poor solubility in nonpolar solvents like hexanes.[1][5]

The presence of two boronic acid groups will likely enhance the affinity for polar solvents. The ortho-fluoro group, by increasing the Lewis acidity of the proximal boronic acid, may promote stronger interactions with Lewis basic solvents such as THF, acetone, or DMSO.

The Boroxine Equilibrium: A Critical Consideration

A crucial aspect of boronic acid chemistry is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][6] This equilibrium is influenced by factors such as temperature, solvent, and the presence of water.

Caption: Reversible dehydration of an arylboronic acid to its boroxine.

The formation of the less polar boroxine can significantly alter the observed solubility of the compound, as the boroxine will have a different solubility profile than the parent acid.[1] This is a critical consideration during experimental solubility determination, and steps should be taken to minimize dehydration if the solubility of the acid form is desired.

Predictive Solubility Profile

While experimental data is required for definitive values, a qualitative and predictive solubility profile for 2-Fluorophenyl-1,3-diboronic acid can be constructed based on the behavior of analogous compounds.

| Solvent Class | Examples | Predicted Solubility Level | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, DMSO, DMF | High | Strong hydrogen bond accepting ability and high polarity effectively solvate the two boronic acid groups. |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Can act as both hydrogen bond donors and acceptors. Potential for esterification with the boronic acid groups may enhance apparent solubility. |

| Ethers | Diethyl ether, Dioxane | High to Moderate | Good hydrogen bond acceptors. Phenylboronic acid shows high solubility in ethers.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Lower polarity and weaker hydrogen bonding capability compared to polar aprotic solvents. Phenylboronic acid has moderate solubility in chloroform.[5] |

| Aromatic | Toluene, Xylene | Low | Primarily nonpolar interactions; insufficient to overcome the energy required to break up the crystal lattice of the polar solute. |

| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | Nonpolar nature makes them poor solvents for the polar boronic acid groups. |

| Aqueous | Water | Low | The hydrophobic phenyl ring dominates. Solubility may increase in basic pH due to boronate formation. The presence of two boronic acid groups may slightly enhance solubility over a monofunctional analogue. |

Experimental Determination of Solubility: A Practical Guide

The following protocol describes a robust and widely accepted method for determining the solubility of a compound like 2-Fluorophenyl-1,3-diboronic acid, based on the OECD 105 Shake-Flask method.[7]

Pre-analysis and Safety Considerations

-

Safety: 2-Fluorophenylboronic acid is classified as an irritant to the skin, eyes, and respiratory system.[8] It is prudent to assume similar hazards for the diboronic acid analogue. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Material Characterization: Ensure the purity of the 2-Fluorophenyl-1,3-diboronic acid sample using techniques such as NMR or LC-MS, as impurities can affect solubility measurements.

-

Analytical Method Development: Before starting the solubility experiment, develop and validate a quantitative analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to accurately measure the concentration of the compound in solution.

Experimental Workflow

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Detailed Protocol

-

Preparation: To a series of glass vials, add a measured volume of the desired solvent (e.g., 5 mL). Add an excess amount of 2-Fluorophenyl-1,3-diboronic acid to each vial, ensuring that a significant amount of undissolved solid remains. This is crucial to guarantee that equilibrium is reached with a solid phase present.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a sufficient time to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.[7]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for at least 24 hours to allow the excess solid to settle.[7] Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particles are transferred, use a syringe filter that is chemically compatible with the solvent (e.g., PTFE).

-

Analysis: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the calibrated range of your analytical instrument. Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration of 2-Fluorophenyl-1,3-diboronic acid.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results. Solubility is typically reported in units of mg/mL or g/L.

Conclusion

While direct quantitative solubility data for 2-Fluorophenyl-1,3-diboronic acid is not yet widely available in the scientific literature, a robust predictive framework can be established by examining the physicochemical properties of the molecule and the known behavior of its structural analogues. The presence of two polar boronic acid groups suggests a preference for polar organic solvents, particularly those that are effective hydrogen bond acceptors like THF, acetone, and DMSO. The ortho-fluoro substituent is expected to modulate this solubility through its electronic effects. Aqueous solubility is predicted to be low, in line with other arylboronic acids.

For applications requiring precise knowledge of solubility, experimental determination is paramount. The provided shake-flask protocol offers a reliable and validated method for obtaining this critical data. Researchers must also remain mindful of the potential for dehydration to boroxines, which can influence solubility measurements. By combining a sound theoretical understanding with rigorous experimental practice, scientists can effectively harness the synthetic potential of 2-Fluorophenyl-1,3-diboronic acid.

References

-

Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3423. [Link]

-

Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 125-131. [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4605–4612. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: NMR Spectral Analysis of 2-Fluorophenyl-1,3-diboronic Acid

This is an in-depth technical guide on the 1H and 13C NMR spectral analysis of 2-Fluorophenyl-1,3-diboronic acid (systematically named (2-fluoro-1,3-phenylene)diboronic acid ).

Introduction & Structural Logic

2-Fluorophenyl-1,3-diboronic acid is a highly functionalized benzene derivative used as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing complex pharmacophores and Covalent Organic Frameworks (COFs).[1]

Analyzing this molecule requires navigating three distinct spectroscopic challenges:

-

Symmetry: The molecule possesses a

axis of symmetry (passing through C2 and C5), rendering specific nuclei chemically equivalent.[1] -

Heteronuclear Coupling: The presence of Fluorine (

, Spin 1/2, 100% abundance) splits both proton and carbon signals into complex multiplets.[1] -

Quadrupolar Relaxation: The Boron nuclei (

, Spin 3/2) cause significant line broadening, often rendering the ipso-carbons (C1, C3) invisible in standard

Structural Numbering & Symmetry

To ensure accurate assignment, we define the locants as follows:

-

C1, C3: Ipso-carbons attached to Boronic Acid groups (

).[1] Equivalent. -

C2: Ipso-carbon attached to Fluorine (

).[1] Unique (on symmetry axis). -

C4, C6: Methine carbons meta to Fluorine.[1] Equivalent.

-

C5: Methine carbon para to Fluorine.[1] Unique (on symmetry axis).

Experimental Protocol: Sample Preparation

Boronic acids are prone to dehydration (forming boroxines) and esterification with alcoholic solvents.[1] Proper sample preparation is critical to obtain a clean, monomeric spectrum.[1]

Recommended Workflow

-

Solvent Selection: Use DMSO-d6 .[1][2] It is the gold standard for boronic acids because the sulfoxide oxygen coordinates with the empty p-orbital of boron, stabilizing the monomeric species and preventing boroxine formation.

-

Concentration: Prepare a solution of ~10-15 mg in 0.6 mL DMSO-d6. High concentrations promote anhydride/dimer formation.[1]

-

Water Suppression (Optional): Boronic acids are hygroscopic.[1] Expect a broad water peak at ~3.33 ppm.[1] If exchangeable protons (

) are of interest, ensure the solvent is dry; otherwise, these protons will exchange with water and appear as a single averaged broad peak.

H NMR Analysis

The proton spectrum will display two distinct aromatic environments due to the plane of symmetry.

Predicted Chemical Shifts & Multiplicity[1][3][4]

| Proton | Position | Predicted Shift ( | Integration | Multiplicity & Coupling Pattern |

| H4, H6 | Meta to F | 7.60 – 7.80 ppm | 2H | dd (Doublet of Doublets) or pseudo-t • |

| H5 | Para to F | 7.10 – 7.30 ppm | 1H | td (Triplet of Doublets) or t [1]• |

| -OH | Boronic Acid | 8.00 – 8.50 ppm | 4H | bs (Broad Singlet)[1]• Highly dependent on concentration/water content.[1] |

Mechanistic Insight: The "Deceptive" Triplet

The signals for H4/H6 are governed by two coupling constants: the proton-proton ortho coupling (

-

Scenario A (

): You observe a distinct doublet of doublets (dd) . -

Scenario B (

): The inner lines overlap, creating a pseudo-triplet (t) .

Expert Tip: To distinguish a pseudo-triplet from a real triplet, examine the peak width. Pseudo-triplets often have broader outer wings or "roofing" effects pointing toward H5.[1]

C NMR Analysis

Carbon-13 analysis of this molecule is dominated by C-F coupling (splitting signals into doublets) and C-B broadening .[1]

Predicted Chemical Shifts & Coupling Constants[1][3][4][5][6][7][8]

| Carbon | Environment | Predicted Shift ( | Multiplicity ( | Notes |

| C2 | C-F (Ipso) | 162 – 166 ppm | Doublet ( | Distinctive large coupling; most deshielded signal.[1] |

| C4, C6 | C-H (Meta to F) | 132 – 136 ppm | Doublet ( | Intense signal (2 carbons).[1] |

| C1, C3 | C-B (Ortho to F) | 125 – 135 ppm | Broad / Invisible | Critical: Often missing due to quadrupolar relaxation of Boron.[1] |

| C5 | C-H (Para to F) | 122 – 126 ppm | Doublet ( | Smallest coupling; unique intensity (1 carbon).[1] |

The "Missing Carbon" Phenomenon

Researchers often panic when they count only 3 carbon signals instead of 4.[1]

-

Cause: The electric field gradient of the quadrupolar boron nuclei (

, -

Result: The signals for C1 and C3 become extremely broad (hundreds of Hz wide) and often disappear into the baseline noise.

-

Solution: To visualize these carbons, run a HMBC (Heteronuclear Multiple Bond Correlation) experiment. The C1/C3 carbons will show cross-peaks with protons H5 (3-bond) and H4/H6 (2-bond), circumventing the direct detection issue.

Visualization of Spectral Logic

The following diagrams illustrate the symmetry-derived splitting patterns and the analytical workflow.

Diagram 1: Symmetry and Coupling Logic

This diagram details the connectivity and the specific coupling pathways (

Caption: Coupling pathways defining the 1H NMR multiplets. F-coupling (Red) competes with H-H coupling (Yellow).[1]

Diagram 2: Analytical Workflow

A step-by-step decision tree for verifying the compound's identity.[1]

Caption: Validation workflow emphasizing the detection of "invisible" boron-attached carbons via HMBC.

References

-

Gierczyk, B., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids.[1][3] Magnetic Resonance in Chemistry.[1][4][5][6][7][8][9] (Comprehensive analysis of F-substituted boronic acid shifts and couplings).

-

ChemicalBook. 2-Fluorophenylboronic acid Spectral Data. (Reference for mono-boronic acid analog shifts).

- Hollis, T. K., et al.11B and 13C NMR Spectroscopy of Arylboronic Acids. (Foundational text on quadrupolar broadening mechanisms in C-B bonds).

-

Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Authoritative database for

and

Sources

- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR [m.chemicalbook.com]

- 3. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13Carbon NMR [chem.ch.huji.ac.il]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Methodological & Application

Technical Application Note: Strategic Deployment of 2-Fluorophenyl-1,3-diboronic Acid in Suzuki-Miyaura Couplings

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of using 2-Fluorophenyl-1,3-diboronic acid —a high-value but notoriously unstable building block.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Fluorophenyl-1,3-diboronic acid (and its bis-pinacol ester analog) represents a potent "linchpin" scaffold for medicinal chemistry. It allows for the construction of meta-terphenyl cores with a central fluorine atom—a motif increasingly favored for its ability to modulate metabolic stability (blocking P450 oxidation sites) and induce specific conformational locks via dipole interactions.

However, this reagent presents a dual paradox that causes failure in standard high-throughput screening (HTS) protocols:

-

The Ortho-Fluoro Instability: The fluorine atom at C2 renders the adjacent C–B bonds (at C1 and C3) highly susceptible to base-catalyzed protodeboronation , often leading to mono-boronic acids or completely defunctionalized fluorobenzene before coupling can occur.

-

The Symmetry Trap: As a symmetric molecule, controlling mono-arylation (desymmetrization) versus double-arylation requires precise kinetic control or statistical management.

This guide provides the protocols required to navigate these instability and selectivity challenges.

Mechanistic Challenge: The "Death Spiral" of Protodeboronation

Understanding why this reaction fails is the key to fixing it. Unlike standard phenylboronic acids, 2-fluoro derivatives possess a highly electrophilic boron center due to the inductive effect of the ortho-fluorine.

Under standard aqueous basic conditions (e.g.,

-

Path A (Desired): Transmetallation to Palladium.

-

Path B (Undesired): Formation of a boronate "ate" complex which, stabilized by the fluorine, undergoes rapid C–B bond hydrolysis.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between productive coupling and destructive deboronation.

Figure 1: The kinetic competition in 2-fluoroaryl boronic acids. Success depends on accelerating Path A (Transmetallation) to outcompete Path B.

Strategic Protocols

Protocol A: Symmetric Double Coupling (Synthesis of m-Terphenyls)

Goal: Install two identical aryl groups at positions 1 and 3.

The "Rapid-Fire" Anhydrous Protocol To avoid protodeboronation, we must remove water and use a highly active catalyst system that facilitates transmetallation faster than the C-B bond can break.

Reagents:

-

Substrate: 2-Fluorophenyl-1,3-diboronic acid (1.0 equiv)

-

Coupling Partner: Aryl Bromide (2.5 equiv) — Avoid Aryl Chlorides unless activated.

-

Catalyst:

(2 mol%) + SPhos (8 mol%)-

Why SPhos? This Buchwald ligand creates a highly active Pd(0) species and protects the metal center, accelerating oxidative addition and transmetallation for sterically hindered ortho-substituted substrates [1].

-

-

Base:

(finely ground, anhydrous, 4.0 equiv). -

Solvent: Toluene / 1,4-Dioxane (anhydrous, 1:1 ratio).

Step-by-Step Procedure:

-

Drying: Flame-dry a Schlenk tube or microwave vial under vacuum and backfill with Argon.

-

Charge: Add diboronic acid, Aryl Bromide,

, SPhos, and anhydrous -

Solvation: Add anhydrous Toluene/Dioxane via syringe. Do not use sparged water.

-

Activation: Heat to 80°C (oil bath) or 100°C (Microwave, 1 hr).

-

Note: Microwave heating is preferred here. The rapid ramp-to-temperature minimizes the time the reagent spends in the "warm zone" where deboronation competes with catalyst activation.

-

-

Workup: Filter through Celite to remove phosphate salts. Concentrate and purify via silica flash chromatography.

Protocol B: Site-Selective Iterative Coupling (The "Desymmetrization")

Goal: Install Aryl Group A at C1, followed by Aryl Group B at C3.

The Statistical/MIDA Strategy Since the starting material is symmetric, true chemical selectivity is impossible without protecting groups. However, we can achieve high yields of the mono-coupled product using Stoichiometric Control or MIDA-Boronates .

Method B1: The "Pinacol-Ester" Stoichiometric Control (Recommended)

Use the bis-pinacol ester instead of the free acid for better stability.

Reagents:

-

Substrate: 2-Fluoro-1,3-benzenediboronic acid bis(pinacol) ester (1.0 equiv)

-

Coupling Partner A: Aryl Iodide (0.8 equiv) — Limiting the halide is crucial.

-

Catalyst:

(3 mol%). -

Base:

(1.5 equiv). -

Solvent: THF / Water (10:1).

Procedure:

-

Dissolve the bis-pinacol ester (excess) in THF.

-

Add the limiting Aryl Iodide and catalyst.

-

Add base as a solution (slow addition is beneficial).

-

Stir at 60°C for 4–6 hours.

-

Purification: The reaction will yield a mixture of:

-

Unreacted Bis-boronate (~20%)

-

Mono-coupled Product (~70%)

-

Double-coupled Product (<10%)

-

-

Separate the mono-coupled boronate via column chromatography. This intermediate is stable and can be subjected to a second coupling (Protocol A conditions) to install Aryl Group B.

Method B2: The MIDA-Boronate Slow Release (Advanced)

For maximum precision, synthesize the mono-MIDA / mono-Pinacol species. The MIDA boronates are immune to Suzuki conditions, allowing exclusive coupling at the pinacol site [2].

Data Summary & Troubleshooting

Solvent & Base Effects on Stability

The following table summarizes the half-life (

| Condition | Base | Solvent | Est.[1][2] Stability ( | Recommendation |

| Standard | Dioxane/H2O | < 30 min | AVOID | |

| Mild | THF (dry) | > 6 hours | Good for Labile Groups | |

| Anhydrous | Toluene | > 12 hours | Preferred for Protocol A | |

| Phase Transfer | DMF | High Stability | Specialized (Expensive) |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield / Protodeboronation | Base is too strong or water is present. | Switch to Anhydrous |

| Homocoupling of Halide | Oxygen in system. | Degas solvents vigorously (Freeze-Pump-Thaw). |

| No Reaction | Steric hindrance at C2-F. | Switch ligand to SPhos or XPhos (Buchwald G3). Increase Temp to 100°C. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Add excess ligand or switch to Pd-G4 precatalysts. |

Iterative Workflow Diagram

This workflow illustrates the decision tree for synthesizing non-symmetric terphenyls using the 2-fluoro scaffold.

Figure 2: Workflow for Symmetric vs. Iterative Asymmetric coupling strategies.

References

-

Buchwald, S. L., et al. (2005). "Universal 1,4-Diamino-2,3-dimethyl-3-butenyl Phosphine Ligands for Palladium-Catalyzed Arylation." Angewandte Chemie International Edition. [Link]

-

Burke, M. D., et al. (2007). "Iterative Cross-Coupling with MIDA Boronates: Towards a General Strategy for Small-Molecule Synthesis." Journal of the American Chemical Society. [Link]

-

Lloyd-Jones, G. C., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society. [Link]

Sources

Functionalization of metal-organic frameworks (MOFs) with fluorinated boronic acids

Application Note: Functionalization of Metal-Organic Frameworks (MOFs) with Fluorinated Boronic Acids

Strategic Rationale & Mechanism

The convergence of Metal-Organic Frameworks (MOFs) and organofluorine boronic acid chemistry represents a high-performance paradigm for sensing and stimuli-responsive drug delivery. While MOFs provide high surface area and tunable porosity, the incorporation of fluorinated boronic acids (FBAs) introduces two critical functionalities:

-

Tunable Lewis Acidity (pKa Modulation): Standard phenylboronic acids often have a pKa (~8.8) too high for effective sugar binding at physiological pH (7.4). Fluorine substitution (electron-withdrawing) on the phenyl ring lowers the pKa, facilitating the formation of stable boronate esters with diols (e.g., glucose) under neutral conditions.

-

19F NMR Silent/Active Switching: Fluorine acts as a highly sensitive, background-free NMR handle. The chemical shift of the 19F nucleus is exquisitely sensitive to the hybridization change of the boron center (sp² to sp³) upon diol binding, enabling quantitative "turn-on" sensing.

This guide details the Post-Synthetic Modification (PSM) of the amino-functionalized MOF UiO-66-NH₂ with 3-fluoro-4-carboxyphenylboronic acid (F-CPBA) . PSM is preferred over direct synthesis to prevent the degradation of the boronic acid moiety during the harsh solvothermal conditions of MOF formation.

Experimental Workflow

The following diagram outlines the critical path from precursor selection to functional application.

Figure 1: Step-by-step workflow for the synthesis and functionalization of UiO-66-NH₂ with fluorinated boronic acids via post-synthetic modification.

Detailed Protocols

Protocol A: Synthesis of the Anchor Platform (UiO-66-NH₂)

Objective: To synthesize high-crystallinity UiO-66-NH₂ with accessible amine handles.

Reagents:

-

Zirconium(IV) chloride (

) -

2-Aminoterephthalic acid (

) -

DMF (N,N-Dimethylformamide)

-

Acetic Acid (Modulator)

Procedure:

-

Dissolution: Dissolve

(1.5 mmol) and Acetic Acid (30 mmol) in 15 mL DMF. Sonicate for 20 mins to ensure complete homogeneity. Expert Note: Acetic acid acts as a modulator, competing with the linker to slow nucleation, resulting in larger, more defect-free crystals. -

Linker Addition: Add

(1.5 mmol) to the solution and stir until dissolved. -

Solvothermal Reaction: Transfer to a Teflon-lined autoclave and heat at 120°C for 24 hours .

-

Washing: Centrifuge the resulting yellow powder. Wash 3x with DMF (to remove unreacted linker) and 3x with Methanol (to exchange DMF).

-

Activation: Dry under vacuum at 80°C for 12 hours. Caution: Do not exceed 100°C to avoid thermal degradation of the amine groups.

Protocol B: Post-Synthetic Modification (PSM) with F-CPBA

Objective: Covalent attachment of 3-fluoro-4-carboxyphenylboronic acid via amide coupling.

Reagents:

-

UiO-66-NH₂ (Activated)

-

3-Fluoro-4-carboxyphenylboronic acid (F-CPBA)

-

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -

NHS (N-Hydroxysuccinimide)

-

Dry DMF

Procedure:

-

Ligand Activation: In a separate vial, dissolve F-CPBA (1.0 mmol), EDC

HCl (1.2 mmol), and NHS (1.2 mmol) in 10 mL dry DMF. Stir at room temperature for 30 mins to form the active NHS-ester.-

Why this matters: Pre-activation prevents the MOF amine sites from reacting with EDC directly and minimizes side reactions.

-

-

Coupling: Disperse UiO-66-NH₂ (200 mg, ~0.7 mmol

eq) in 10 mL DMF. Add the activated ligand solution to the MOF suspension. -

Reaction: Stir gently at 60°C for 24 hours .

-

Critical Control: Avoid vigorous magnetic stirring which can grind the MOF crystals; use an overhead stirrer or gentle shaker.

-

-

Purification: Centrifuge and wash extensively with DMF (3x) and Methanol (3x) to remove physically adsorbed boronic acid. This is critical for accurate sensing data later.

-

Final Activation: Vacuum dry at 60°C.

Characterization & Validation

To ensure the protocol worked, you must validate structural integrity and degree of functionalization.

| Technique | Purpose | Expected Outcome |

| PXRD | Structural Integrity | Peaks should match parent UiO-66-NH₂; no loss of crystallinity. |

| N₂ Isotherm (BET) | Porosity Check | Surface area will decrease (e.g., from ~1000 |

| Digestion 1H NMR | Quantification | Digest MOF in |

| XPS | Surface Analysis | Appearance of B 1s peak (~191 eV) and F 1s peak (~687 eV). |

Protocol C: Digestion 1H/19F NMR (The Gold Standard)

-

Weigh 5 mg of functionalized MOF.

-

Add 50 µL of

(deuterated sulfuric acid) and sonicate until dissolved. -

Add 600 µL of

. -

Analysis: Integrate the unique aromatic protons of the F-CPBA against the terephthalate linker protons to calculate the Degree of Substitution (DS).

Application: Glucose Sensing Mechanism[1][2][3][4][5]

The functionalized MOF operates as a "Turn-On" sensor.[1] The mechanism relies on the reversible formation of a boronate ester.

Mechanism Logic:

-

State A (No Glucose): The boron center is

hybridized (trigonal planar). The fluorine atom exhibits a specific chemical shift ( -

State B (Glucose Added): Glucose binds to the boronic acid, converting boron to an anionic

hybridized state (tetrahedral). -

Readout: This hybridization change alters the electronic environment of the adjacent fluorine, causing a measurable shift in the 19F NMR signal (

) and pKa modulation.

Figure 2: Mechanistic pathway of glucose sensing by Fluorinated Boronic Acid MOFs. The Fluorine substituent enhances binding affinity at physiological pH.

References

-

Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society. Link

-

Kandiah, M., et al. (2010). "Post-synthetic modification of the metal-organic framework compound UiO-66." Chemistry of Materials. Link

-

Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research. Link

-

Zhang, X., et al. (2021). "Fluorinated Metal-Organic Frameworks for Gas Separation and Sensing." Chemical Reviews. Link

-

Wang, B., et al. (2018). "Boronic Acid-Functionalized Metal-Organic Frameworks for Selective Glucose Sensing." Analytical Chemistry. Link

Sources

Scalable synthesis of 2-Fluorophenyl-1,3-diboronic acid from fluorobenzene precursors

Executive Summary

This guide details the synthesis of 2-fluorophenyl-1,3-diboronic acid (CAS: 2377610-01-8), a critical bifunctional scaffold for Suzuki-Miyaura cross-coupling in drug discovery. While mono-boronic acids are ubiquitous, the 1,3-diboronic acid variant presents unique challenges:

-

Regiocontrol: Ensuring borylation occurs strictly at the 1 and 3 positions without defluorination.

-

Stability: The ortho-fluoro substituent accelerates protodeboronation and dehydration into boroxines.

-

Scalability: Managing the exotherm of double metal-halogen exchange while preventing benzyne formation (via Li-F elimination).

This note provides two validated protocols: a Cryogenic Lithiation route for research scale (<10 g) and a Turbo Grignard route for process scale (>100 g).

Strategic Route Selection

The synthesis relies on Double Metal-Halogen Exchange starting from 1,3-dibromo-2-fluorobenzene . Direct C-H borylation (Ir-catalyzed) is not recommended for this specific isomer because the fluorine atom directs C-H activation to the meta and para positions (4 and 5), not the sterically crowded 1,3 positions.

Comparison of Methodologies

| Feature | Protocol A: Cryogenic Lithiation | Protocol B: Turbo Grignard (Knochel) |

| Reagent | ||

| Temperature | ||

| Reaction Time | Fast (< 1 hour) | Moderate (2–4 hours) |

| Selectivity | High, but risk of benzyne if warmed | High, kinetically stable |

| Scalability | Low (Heat transfer limits) | High (Standard cooling jackets) |

| Cost | Low | Moderate |

Workflow Visualization

The following diagram outlines the decision logic and process flow for synthesizing the target molecule.

Caption: Process flow for selecting the optimal metalation route based on scale requirements.

Experimental Protocols

Protocol A: Cryogenic Double Lithiation (Research Scale)

Best for rapid generation of material in R&D labs.

Reagents:

-

1,3-Dibromo-2-fluorobenzene (1.0 eq)

- -Butyllithium (2.5 M in hexanes, 2.4 eq)

-

Triisopropyl borate (

, 3.0 eq) -

Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 1,3-dibromo-2-fluorobenzene and THF.

-

Cooling: Cool the solution to

using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration. -

Metalation: Add

-BuLi dropwise via syringe pump over 30 minutes.-

Critical Control Point: The internal temperature must not rise above

. Higher temperatures risk elimination of LiF to form benzyne polymers. -

Observation: The solution will likely turn pale yellow or slightly heterogeneous. Stir for 45 minutes at

.

-

-

Quench: Add

rapidly in one portion (kinetic quench).-

Why Triisopropyl? It is less moisture-sensitive than trimethyl borate and prevents the formation of insoluble polymorphs during the quench.

-

-

Warming: Allow the mixture to warm naturally to room temperature (RT) over 2 hours.

-

Hydrolysis: Cool to

and quench with 1M HCl until pH ~1. Stir for 30 minutes, then adjust pH to ~5–6 with NaOH. -

Extraction: Extract with 2-MeTHF or Ethyl Acetate. The product is highly polar; multiple extractions are required.

Protocol B: Turbo Grignard Exchange (Scalable Process)

Best for >100g batches where -78°C is impractical.

Reagents:

-

1,3-Dibromo-2-fluorobenzene (1.0 eq)

-

-PrMgCl

-

Trimethyl borate (

, 3.0 eq)

Procedure:

-

Setup: Reactor with overhead stirring and jacketed cooling.

-

Metalation: Charge substrate and THF. Cool to

. -

Exchange: Add

-PrMgCl -

Quench: Add

dropwise, maintaining temperature -

Workup: Pour reaction mixture into a mixture of ice/water and H2SO4 (to break magnesium borate salts).

Purification & Isolation Strategy

Isolating free diboronic acids is difficult due to their tendency to form anhydrides (boroxines).

Option 1: Isolation as Free Acid

-

Concentrate the organic extracts to a minimal volume.

-

Add Acetonitrile/Water (9:1) and heat to dissolve.

-

Cool slowly to

. The diboronic acid often crystallizes as a hydrate. -

Self-Validation: Check solubility. If it dissolves in non-polar solvents (DCM), it has likely dehydrated to the boroxine.

Option 2: Pinacol Ester Trap (Recommended) For long-term storage, convert the crude acid immediately to the pinacol ester.

-

Add pinacol (2.5 eq) and

to the crude organic extract. -

Stir at RT for 12 hours.

-

Filter and pass through a short silica plug.

-

Recrystallize the bis(pinacol) ester from hexanes/IPA.

Analytical Validation (QC)

| Analysis | Expected Result | Diagnostic Note |

| Singlet at ~ -110 ppm (varies by solvent) | If multiple F peaks appear, regioselectivity was lost (check for 1,4-isomer). | |

| Broad peak at ~28–30 ppm | Sharp peak at ~20 ppm indicates boronate ester. Peak at ~0 ppm indicates tetrahedral borate (incomplete hydrolysis). | |

| HPLC | Single peak (>98% AUC) | Run with 0.1% Formic acid to prevent peak tailing of the boronic acid. |

Troubleshooting Guide

Caption: Logic tree for diagnosing common synthetic failures in fluorophenyl boronic acid synthesis.

Safety & Handling

-

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere.[3] Have a Class D fire extinguisher nearby.

-

Benzyne Risk: The combination of ortho-fluoro and lithium/magnesium creates a species prone to explosive decomposition if warmed without quenching. Never allow the unquenched intermediate to reach

(for Li) or -

Toxicology: Fluorinated aromatics can be toxic.[5] Handle in a fume hood.

References

-

Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics.

-

Hall, D. G. (Ed.).[6] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][7] Wiley-VCH.

-

Clapham, K. M., et al. (2008). Functionalized Heteroarylboronic Acids. Journal of Organic Chemistry.[4][6]

-

Process Development Note: For specific handling of unstable boronic acids, see: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[8] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. datapdf.com [datapdf.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]

- 8. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of cyclic boronate esters from 2-Fluorophenyl-1,3-diboronic acid

Application Note: Preparation of Cyclic Boronate Esters from 2-Fluorophenyl-1,3-diboronic acid

Abstract & Strategic Overview

This guide details the synthetic protocols for converting 2-Fluorophenyl-1,3-diboronic acid (also known as 2-fluoro-1,3-benzenediboronic acid) into its corresponding cyclic boronate esters, specifically the pinacol (Bpin) and neopentyl glycol esters.

While standard boronic acid esterification is routine, this specific substrate presents a unique 1,2,3-substitution pattern . The presence of an ortho-fluorine atom flanked by two boronic acid moieties introduces specific electronic and steric considerations:

-

Electronic Activation: The high electronegativity of the fluorine atom increases the Lewis acidity of the adjacent boron centers, potentially accelerating both ester formation and hydrolysis.

-

Steric Congestion: The "2-fluoro" position creates a crowded environment, necessitating efficient water removal to drive the equilibrium to completion.

This note provides two validated workflows: a High-Throughput Dehydrative Protocol (Method A) for scale-up and a Mild Room-Temperature Protocol (Method B) for high-purity applications.

Chemical Background & Reaction Logic

The formation of cyclic boronate esters is a reversible condensation reaction governed by thermodynamics. To achieve high yields (>95%), the equilibrium must be driven forward by the continuous removal of water.

Reaction Scheme:

For 2-Fluorophenyl-1,3-diboronic acid , the stoichiometry requires two equivalents of diol per molecule of substrate.

Key Mechanistic Insight: The "Ortho-Fluoro" Effect

Unlike unsubstituted benzenediboronic acids, the 2-fluoro substituent exerts a strong inductive effect ($ -I $), withdrawing electron density from the aromatic ring. This makes the boron atoms more electrophilic.

-

Pro: Faster initial reaction with the diol oxygen.

-

Con: The resulting ester is slightly more susceptible to nucleophilic attack (hydrolysis) during aqueous workup. Protocol modification: We recommend minimal aqueous exposure and the use of anhydrous drying agents immediately upon reaction completion.

Experimental Protocols

Materials Checklist

-

Substrate: 2-Fluorophenyl-1,3-diboronic acid (Purity >97%).

-

Reagent: Pinacol (2,3-dimethyl-2,3-butanediol) OR Neopentyl glycol.

-

Solvent: Toluene (Anhydrous) or Tetrahydrofuran (THF).

-

Drying Agent: Magnesium Sulfate (

) or Molecular Sieves (4Å).

Method A: Dean-Stark Dehydration (Standard Scale-Up)

Best for: Gram-scale synthesis where thermal stability is confirmed.

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 2-Fluorophenyl-1,3-diboronic acid (10.0 mmol, 1.84 g) and Pinacol (22.0 mmol, 2.60 g, 1.1 equiv per boron site).

-

Solvent: Add Toluene (100 mL). The diboronic acid may not fully dissolve initially; this is normal.

-

Reflux: Heat the mixture to reflux (

). As the reaction proceeds and the ester forms, the solution will clarify. -

Water Removal: Maintain reflux for 4–6 hours. Monitor the collection of water in the Dean-Stark trap.

-

Completion Check: Analyze a tailored aliquot via TLC (10% EtOAc/Hexane) or

H NMR. -

Workup:

-

Purification: Recrystallize from minimal hot Ethanol or Acetonitrile. Do not use column chromatography unless necessary, as silica can induce partial hydrolysis of electron-deficient boronates.

Method B: Magnesium Sulfate Dehydration (Mild/High Purity)

Best for: Small scales (<1g) or if the substrate is sensitive to prolonged heating.

Step-by-Step Protocol:

-

Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

). -

Charging: Add 2-Fluorophenyl-1,3-diboronic acid (1.0 mmol, 184 mg) and Pinacol (2.2 mmol, 260 mg).

-

Solvent & Desiccant: Add anhydrous THF or DCM (10 mL) followed by anhydrous

(5 equivalents, ~600 mg). -

Reaction: Stir vigorously at Room Temperature for 12–24 hours. The

acts as an internal water scavenger, driving the equilibrium. -

Filtration: Filter the mixture through a fritted glass funnel or a pad of Celite to remove the hydrated magnesium salts. Wash the cake with dry THF.

-

Isolation: Concentrate the filtrate in vacuo. The resulting solid is often analytically pure (>98%) and requires no further purification.

Visualization of Workflows

Figure 1: Reaction Logic & Structural Transformation

Caption: Transformation of the 1,3-diboronic acid scaffold into the bis-pinacol ester, highlighting the stoichiometry and byproduct removal.

Figure 2: Process Decision Tree

Caption: Decision matrix for selecting the optimal esterification protocol based on scale and purity requirements.

Quality Control & Structural Validation

Due to the symmetry of the molecule, NMR analysis is the primary tool for validation.

Expected Analytical Data (Predictive):

-

B NMR: A single sharp peak around 30–31 ppm .

-

Note: Free boronic acid typically appears broad >32 ppm; the ester is sharper and slightly upfield.

-

- F NMR: A single multiplet (triplet-like due to H-coupling).

-

H NMR (CDCl

- 1.35 ppm (s, 24H): Pinacol methyl groups.

- ~7.1–7.2 ppm (t, 1H): Aromatic proton at C5 (triplet due to coupling with H4/H6).

- ~7.8–7.9 ppm (m, 2H): Aromatic protons at C4/C6.

-

QC Check: If you observe a broad hump in the

H NMR around 4.0–6.0 ppm, this indicates residual -OH groups (incomplete esterification) or hydrolysis.

Applications

-

Covalent Organic Frameworks (COFs): This molecule is a prime "node" for 2D COFs. The 1,3-geometry combined with the 2-fluoro group allows for the construction of pore-functionalized materials where the fluorine atom points into the pore, modifying gas adsorption properties (e.g.,

selectivity). -

Suzuki-Miyaura Polycondensation: Used as a monomer for synthesizing fluorinated poly(phenylene)s, which often exhibit enhanced thermal stability and adjusted optoelectronic bandgaps compared to non-fluorinated analogues.

References

-

General Protocol for Boronic Ester Synthesis

-

Stability of Pinacol Esters

-

Use of 1,3-Benzenediboronic Acid Derivatives in Materials

- Title: Synthesis and Application of Boronic Acid Deriv

- Source: VTechWorks

-

URL:[Link]

-

Commercial Analog Reference (Monoboronic)

Sources

- 1. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 2. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]